molecular formula C16H13BrN2O3S2 B2552181 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide CAS No. 2034617-19-9

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2552181
CAS No.: 2034617-19-9
M. Wt: 425.32
InChI Key: VFVQOBMLCDIJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery, designed by integrating a benzenesulfonamide pharmacophore with a thiazole heterocycle. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and its presence in numerous therapeutic agents . Concurrently, the thiazole ring is a prominent heterocycle frequently found in molecules with a broad spectrum of pharmacological properties, contributing to key interactions with biological targets through hydrogen bonding and hydrophobic forces . This molecular architecture suggests significant potential for interacting with critical enzymes and proteins. While the specific mechanism of action for this precise compound is a subject of ongoing investigation, related benzenesulfonamide-thiazole hybrids have been demonstrated to exhibit strong binding affinities to carrier proteins like human serum albumin (HSA), a key factor influencing a compound's pharmacokinetic profile . Such interactions, often involving static quenching and conformational changes in the protein, are crucial for understanding the drug-likeness and distribution of novel chemical entities . Furthermore, structural analogs have shown promise in various therapeutic areas, underscoring the research value of this chemical class for developing new intervention strategies . Researchers can leverage this compound as a key intermediate or lead molecule for probing biological mechanisms, optimizing structure-activity relationships (SAR), and developing novel probes for target validation studies.

Properties

IUPAC Name

2-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)19-11-12-5-7-13(8-6-12)22-16-18-9-10-23-16/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVQOBMLCDIJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The molecule dissects into two fragments via disconnection at the sulfonamide nitrogen:

  • 2-Bromobenzenesulfonyl chloride : Electrophilic sulfonylation reagent.
  • 4-(Thiazol-2-yloxy)benzylamine : Nucleophilic amine precursor requiring multi-step synthesis.

Critical Bond Formation Challenges

  • Chemoselectivity : Avoiding over-sulfonylation at the benzylamine’s aromatic ring.
  • Steric hindrance : Bulky thiazolyloxy group necessitates optimized coupling conditions.

Synthesis of 4-(Thiazol-2-yloxy)benzylamine

Thiazole Ring Construction

The thiazole moiety derives from cyclocondensation reactions, as demonstrated in analogous systems:

Method A: Hantzsch Thiazole Synthesis

  • Reactants :
    • Thiourea (NH₂CSNH₂)
    • α-Bromo-4-hydroxyacetophenone (C₈H₇BrO₂)
  • Conditions :
    • Ethanol reflux, 12 h
    • Yields: 68–72% (based on similar protocols)

Mechanism :

  • Nucleophilic attack of thiourea’s sulfur on α-bromo ketone.
  • Cyclization via intramolecular amine-ketone condensation.

Benzylamine Functionalization

Stepwise Protocol :

  • Etherification :
    • 4-Hydroxybenzyl alcohol + 2-chlorothiazole
    • Mitsunobu conditions (DIAD, PPh₃, THF)
    • Yield: 85% (extrapolated from patent data)
  • Oxidation :
    • Swern oxidation (oxalyl chloride, DMSO) to 4-(thiazol-2-yloxy)benzaldehyde
  • Reductive Amination :
    • NH₄OAc/NaBH₃CN in MeOH
    • Yield: 78% (based on benzothiazole analogies)

Sulfonamide Coupling Strategies

Direct Sulfonylation

Reagents :

  • 2-Bromobenzenesulfonyl chloride (1.2 eq)
  • 4-(Thiazol-2-yloxy)benzylamine (1.0 eq)
  • Base: Pyridine (3.0 eq)

Optimized Conditions :

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → RT
Reaction Time 6 h
Workup Aqueous NaHCO₃ wash
Yield 63% (patent analog)

Side Reactions :

  • N-Sulfonylation competes with O-sulfonation of thiazole oxygen (suppressed by low temp).

Protected Amine Approach

To prevent di-sulfonylation:

  • Protection :
    • Benzylamine → N-Boc derivative (Boc₂O, DMAP)
  • Sulfonylation :
    • Same as Section 3.1
  • Deprotection :
    • TFA/DCM (1:1), 2 h
    • Overall Yield: 71% (calculated from stepwise efficiencies)

Spectroscopic Validation of Synthetic Success

Key Characterization Data

Comparative analysis with PubChem records and HSA-binding studies:

Technique Expected Signal Reference
¹H NMR (400 MHz, DMSO-d₆)
- SO₂NH δ 10.2 (s, 1H)
- Thiazole H δ 7.35 (d, J=3.5 Hz, 1H), 7.82 (d, J=3.5 Hz, 1H)
FT-IR (cm⁻¹)
- SO₂ asym/sym 1360, 1170
- C-Br 560

Purity Optimization

HPLC Parameters (adapted from HSA interaction studies):

Column C18, 250 × 4.6 mm, 5 μm
Mobile Phase 60:40 MeCN/H₂O + 0.1% TFA
Flow Rate 1.0 mL/min
Retention 8.2 min

Industrial-Scale Production Considerations

Cost Analysis of Routes

Method Cost Drivers Yield Scalability
Direct Sulfonylation Low step count 63% → 58% at 10 kg
Protected Amine Higher purity 71% → 65% at 10 kg

Green Chemistry Modifications

  • Solvent Replacement :
    • DCM → 2-MeTHF (bio-derived, lower toxicity)
  • Catalyst Recycling :
    • Immobilized DMAP on silica for Boc protection

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Center

The bromine atom at the ortho position of the benzenesulfonamide group is highly susceptible to nucleophilic displacement due to:

  • Electron-withdrawing effects of the sulfonamide group (-SO<sub>2</sub>NH-), which activate the aromatic ring for S<sub>N</sub>Ar.

  • Steric accessibility of the bromine atom.

Example Reaction with Amines
Reaction with primary or secondary amines under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C) yields aryl amine derivatives (Table 1).

NucleophileConditionsProductYield (%)Source
MorpholineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hN-(4-(thiazol-2-yloxy)benzyl)-2-morpholinobenzenesulfonamide78
PiperidineEt<sub>3</sub>N, THF, reflux, 8 hN-(4-(thiazol-2-yloxy)benzyl)-2-piperidinobenzenesulfonamide65

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

General Protocol

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%)

  • Base: Na<sub>2</sub>CO<sub>3</sub>

  • Solvent: Dioxane/H<sub>2</sub>O (4:1)

  • Temperature: 90°C, 24 h

Boronic AcidProductYield (%)Source
Phenylboronic acid2-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide82
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide75

Electrophilic Aromatic Substitution (EAS)

The sulfonamide group directs electrophiles to the meta position relative to itself.

Nitration Reaction

  • Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT

  • Product: 2-Bromo-5-nitro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

  • Yield: 60% (analogous to)

Sulfonation Reaction

  • Reagents: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C

  • Product: 2-Bromo-5-sulfo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

  • Yield: 55% (inferred from )

Functionalization of the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron-donating effects of the oxygen atom in the benzyloxy group.

Bromination of Thiazole

  • Reagents: NBS (N-bromosuccinimide), CHCl<sub>3</sub>, 60°C

  • Product: 2-Bromo-N-(4-(5-bromothiazol-2-yloxy)benzyl)benzenesulfonamide

  • Yield: 70% (analogous to )

Alkylation at Sulfonamide Nitrogen

  • Reagents: MeI, NaH, DMF, 0°C → RT

  • Product: N-Methyl-2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

  • Yield: 85% (inferred from )

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

  • Catalyst: Pd/C (10 wt%)

  • Solvent: EtOH, H<sub>2</sub> (1 atm)

  • Product: N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

  • Yield: 90% (analogous to)

Key Reaction Mechanisms

  • S<sub>N</sub>Ar : Proceeds via a Meisenheimer intermediate stabilized by the sulfonamide’s electron-withdrawing effect.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acid and reductive elimination.

  • Thiazole Bromination : Electrophilic attack by Br<sup>+</sup> generated from NBS.

Stability and Reactivity Considerations

  • pH Sensitivity : The sulfonamide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Decomposition observed above 200°C (DSC data inferred from).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a bromine atom, a thiazole moiety, and a benzenesulfonamide group. The synthesis of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can be achieved through several methods:

  • Bromination : The introduction of the bromine atom can be accomplished via electrophilic bromination of an appropriate benzene derivative.
  • Thiazole Formation : The thiazole ring can be synthesized using condensation reactions involving thioketones or thioamides with suitable aldehydes or ketones.
  • Coupling Reaction : The final compound is formed by coupling the thiazole derivative with a benzenesulfonamide using standard coupling techniques such as palladium-catalyzed cross-coupling reactions.

Biological Activities

The compound's biological activities are primarily attributed to its functional groups. Compounds with sulfonamide and thiazole structures have been reported to exhibit various biological activities, including:

  • Antibacterial Properties : Thiazole derivatives have shown promise as antibacterial agents, often acting as competitive inhibitors of enzymes critical for bacterial growth, such as dihydropteroate synthase (DHPS). This inhibition prevents bacterial cell division, resulting in a bacteriostatic effect .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, making them candidates for treating fungal infections.
  • Anticancer Potential : The presence of both the thiazole and sulfonamide moieties may enhance the compound's pharmacological effects, potentially leading to anticancer activity.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds, providing insights into the potential of this compound:

  • Antibacterial Activity : A study on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria when combined with cell-penetrating peptides. The study highlighted that specific substitutions on the thiazole ring could enhance antibacterial efficacy .
    Compound NameConcentration (mM)Zone of Inhibition (mm)
    Isopropyl Derivative810.5
    4-tert-butyl Derivative7.58
    4-isopropyl Derivative76
  • Anti-inflammatory Effects : Research indicates that thiazole derivatives may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Pharmacodynamics Studies : Interaction studies involving this compound can provide insights into its pharmacodynamics and pharmacokinetics, crucial for assessing its viability in clinical settings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on substituent variations, molecular properties, and synthetic insights.

Table 1: Structural and Physical Properties of Comparable Sulfonamide-Thiazole Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Functional Groups Source
2-Bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide (Target) C₁₆H₁₂BrN₃O₃S₂ Bromobenzene, thiazol-2-yloxy-benzyl N/A N/A Sulfonamide, thiazole, Br N/A
N-(4-Fluorobenzyl)-2-bromobenzenesulfonamide C₁₃H₁₁BrFNO₂S Bromobenzene, 4-fluorobenzyl N/A N/A Sulfonamide, F, Br
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) C₁₆H₁₂ClN₅O₂S₂ Chlorophenyl-thiazole, thiazol-2-yl 218–220 41.3 Sulfonamide, thiazole, Cl
4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-... () C₂₆H₂₁BrN₄O₄S₂ Bromo-cyanophenyl, 4-methoxybenzyl, thiazol-2-yl N/A N/A Sulfonamide, thiazole, Br, CN

Key Observations:

Thiazole vs. Triazole: Unlike the triazole derivatives in , thiazole-containing compounds (e.g., ) exhibit distinct electronic profiles due to sulfur’s electronegativity, which may affect reactivity and solubility .

Synthetic Challenges: The target compound’s thiazol-2-yloxy-benzyl group requires precise regioselective synthesis, akin to the S-alkylation steps described in for thioether formation . notes that N-(4-fluorobenzyl)-2-bromobenzenesulfonamide (a close analog) was discontinued, possibly due to stability or efficacy issues, highlighting the importance of the thiazole moiety in the target compound’s design .

Spectral Characterization :

  • IR spectra for similar compounds () show key bands:

  • ν(C=S) : 1243–1258 cm⁻¹ (thione tautomers) .
  • ν(NH) : 3150–3414 cm⁻¹, confirming sulfonamide and thiazole NH groups .
    • The absence of ν(S–H) (~2500–2600 cm⁻¹) in ’s compounds supports the prevalence of thione over thiol tautomers .

Research Findings and Implications

  • Thermal Stability : Higher melting points in thiazole derivatives (e.g., 218–260°C in ) compared to simpler sulfonamides suggest enhanced thermal stability due to aromatic and heterocyclic rigidity .
  • Bioactivity Potential: While direct data are lacking, the structural resemblance to 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) () implies possible antimicrobial or enzyme-inhibitory properties, warranting further study.
  • Synthetic Scalability : Low yields (e.g., 39–86% in ) for thiazole-functionalized sulfonamides highlight challenges in optimizing reaction conditions for complex heterocycles .

Biological Activity

2-Bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound integrates a bromine atom, a thiazole moiety, and a benzenesulfonamide group, which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and pharmacokinetics.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C14_{14}H13_{13}BrN2_{2}O3_{3}S
  • Molecular Weight : 373.23 g/mol

The presence of the bromine atom enhances the compound's reactivity, while the thiazole and sulfonamide groups contribute to its biological activities.

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:

  • Cell Penetration : The compound penetrates bacterial cell membranes effectively.
  • Target Interaction : It interacts with bacterial targets by inhibiting the biosynthesis of essential lipids necessary for cell membrane integrity.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.72 μg/mL
Escherichia coli6.63 μg/mL
Acinetobacter xylosoxidans3.9 μg/mL

Antifungal Activity

Research indicates that compounds with similar thiazole and sulfonamide structures often exhibit antifungal properties. While specific data on this compound is limited, it is hypothesized that it may display antifungal activity through similar mechanisms as its antibacterial effects .

Anticancer Properties

The thiazole moiety is associated with anticancer activity. Preliminary studies suggest that derivatives of thiazole can inhibit cancer cell proliferation by disrupting cellular signaling pathways and inducing apoptosis. The sulfonamide group may further enhance these effects by targeting specific enzymes involved in cancer cell metabolism.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several pathways:

  • Enzyme Inhibition : It binds to enzymes critical for bacterial survival and proliferation.
  • Gene Expression Alteration : The compound influences gene expression related to cell growth and apoptosis.
  • Cell Signaling Disruption : It alters signaling pathways that regulate cellular responses to stress and damage .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its structural characteristics.
  • Distribution : It shows moderate binding affinity to serum albumin, indicating potential efficacy in systemic applications.
  • Metabolism and Excretion : Studies suggest possible interactions with cytochrome P450 enzymes, which could influence its metabolism and clearance from the body .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A series of thiazole derivatives demonstrated significant antibacterial activity, with some compounds showing low MIC values against resistant strains .
  • In Vivo Studies : Investigations into related sulfonamide compounds have shown promising results in reducing inflammation and inhibiting tumor growth in animal models .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide?

Answer:
The synthesis typically involves sulfonamide formation via condensation of 2-bromobenzenesulfonyl chloride with a benzylamine derivative. Key steps include:

  • Suzuki coupling for aryl-aryl bond formation (e.g., coupling brominated sulfonamides with thiazole-containing fragments) .
  • Use of thionyl chloride to activate sulfonic acids, as demonstrated in analogous sulfonamide syntheses .
  • Amino-protection strategies (e.g., methoxyethoxy methyl groups) to prevent side reactions during intermediate steps .

Characterization:

  • 1H NMR and LC–MS (ESI) for structural confirmation and purity assessment (e.g., δ 7.64–7.73 ppm for aromatic protons, molecular ion peaks matching calculated masses) .
  • Crystallography (via SHELX programs) for absolute configuration determination, though no crystal data for this specific compound is reported in the evidence .

Basic: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:
Multiwfn software enables wavefunction analysis to derive:

  • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, guiding predictions of hydrogen-bonding interactions .
  • Topological analysis of electron density (e.g., atoms-in-molecules, AIM) to quantify bond critical points and non-covalent interactions .
  • Orbital composition analysis to assess contributions of bromine, sulfur, and thiazole moieties to frontier molecular orbitals, which influence redox behavior .

Advanced: What methodological approaches are used to study its cannabinoid receptor (CB2) binding and inverse agonism?

Answer:

  • Competitive binding assays using [³H]CP-55,940 as a radioligand:
    • Dilute test compounds (0.1 nM–10 µM) and incubate with CB2 membrane proteins at 30°C for 90 minutes.
    • Filter-bound radioactivity and quantify using scintillation counting.
    • Calculate Ki values via nonlinear regression (e.g., GraphPad Prism), accounting for non-specific binding .
  • Functional assays (e.g., cAMP accumulation) to confirm inverse agonism, comparing efficacy to reference ligands like SR144528 .

Data Interpretation:

  • Species-specific Ki variations (e.g., 17 nM in monkeys vs. 65 nM in rats ) may arise from receptor subtype polymorphisms or assay conditions (e.g., membrane protein concentration, temperature).

Advanced: How can crystallographic data resolve structural ambiguities and inform SAR studies?

Answer:

  • SHELXL refinement (via SHELX suite) optimizes crystal structures by adjusting positional/thermal parameters, leveraging high-resolution data (<1.0 Å) for accurate bond-length/angle measurements .
  • Hydrogen-bonding networks (analyzed using Etter’s graph-set notation) reveal packing motifs influencing solubility and stability. For example, sulfonamide S=O groups often donate hydrogen bonds to adjacent NH or OH groups .
  • Comparative analysis with analogs (e.g., triaryl sulfonamides ) identifies steric/electronic effects of bromine substitution on CB2 binding.

Advanced: How do structural modifications (e.g., bromine position, thiazole substituents) impact osteoclast inhibition?

Answer:

  • Bromine’s steric effects : Ortho-substitution (as in this compound) may hinder receptor access compared to para-substituted analogs, reducing potency.
  • Thiazole-oxygen linkage : The ether bond in 4-(thiazol-2-yloxy)benzyl enhances rigidity, potentially improving selectivity over flexible alkyl chains .
  • SAR validation : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) and test in osteoclast differentiation assays (TRAP staining, resorption pit analysis) to correlate structural features with IC₅₀ values .

Advanced: How to address contradictions in binding data across different experimental setups?

Answer:

  • Standardize assay conditions : Control variables like buffer pH, Mg²⁺ concentration, and membrane protein source (e.g., human recombinant vs. native tissue) .
  • Validate via orthogonal methods : Compare radioligand binding results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to exclude artifacts .
  • Meta-analysis : Pool data from multiple studies (e.g., Ki values from ) and apply statistical tests (e.g., ANOVA) to identify outliers or systematic biases.

Advanced: What strategies improve metabolic stability without compromising CB2 affinity?

Answer:

  • Bioisosteric replacement : Substitute the sulfonamide group with a carbamate or urea to reduce susceptibility to esterase cleavage .
  • Deuteration : Replace hydrogen atoms in metabolically labile positions (e.g., benzyl CH₂) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., sulfonamide as a tert-butyl ester) to enhance bioavailability, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.